(Z)-9-Octadecenyl hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-9-Octadecenyl hydrogen maleate is an organic compound that belongs to the class of maleate esters. It is derived from maleic acid and (Z)-9-octadecenol, commonly known as oleyl alcohol. This compound is characterized by the presence of a maleate group and a long aliphatic chain, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-Octadecenyl hydrogen maleate typically involves the esterification of maleic acid with (Z)-9-octadecenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Continuous feeding: of reactants into the reactor
Efficient mixing: and heat transfer
Catalyst recovery: and reuse
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-9-Octadecenyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form epoxides or hydroxyl derivatives.
Reduction: The maleate group can be reduced to succinate.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Epoxides: and from oxidation.
Succinate esters: from reduction.
Substituted esters: from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(Z)-9-Octadecenyl hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants and plasticizers.
Wirkmechanismus
The mechanism of action of (Z)-9-Octadecenyl hydrogen maleate involves its interaction with biological membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The maleate group can also participate in biochemical reactions, potentially inhibiting enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oleyl succinate
- Oleyl fumarate
- Stearyl maleate
Comparison
(Z)-9-Octadecenyl hydrogen maleate is unique due to its specific combination of a maleate group and a (Z)-9-octadecenyl chain. This structure imparts distinct amphiphilic properties, making it more effective in applications requiring both hydrophilic and hydrophobic interactions. Compared to oleyl succinate and oleyl fumarate, it offers better integration into lipid bilayers and enhanced bioactivity.
Eigenschaften
CAS-Nummer |
71698-87-8 |
---|---|
Molekularformel |
C22H38O4 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
(Z)-4-[(Z)-octadec-9-enoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h9-10,18-19H,2-8,11-17,20H2,1H3,(H,23,24)/b10-9-,19-18- |
InChI-Schlüssel |
WLYVBDOFKMGCBL-DEXHTJMYSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.